

# The Efficacy of BAY1163877 (Rogaratinib) in Patient-Derived Xenograft Models: A Technical Overview

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## Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

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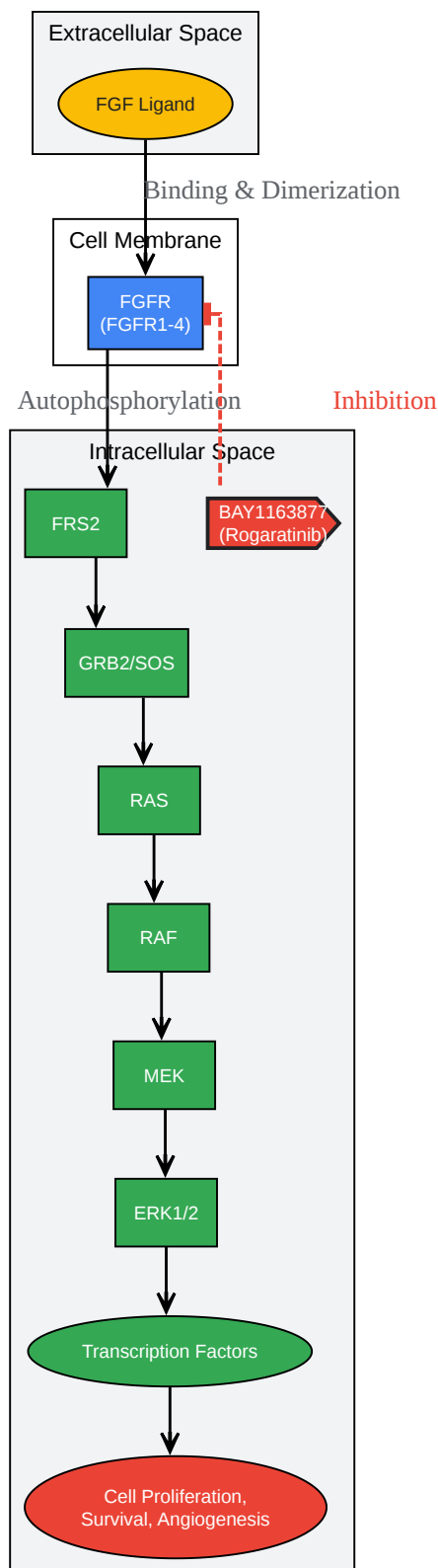
## Introduction

**BAY1163877**, also known as Rogaratinib, is a potent and selective small-molecule pan-fibroblast growth factor receptor (FGFR) inhibitor.[1][2][3] It targets FGFR1, 2, 3, and 4, key drivers in various oncogenic signaling pathways.[1][2] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform for evaluating the in vivo efficacy of novel anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical evaluation of **BAY1163877** in PDX models, with a focus on quantitative efficacy data and detailed experimental methodologies.

## Mechanism of Action: Targeting the FGFR Signaling Cascade

**BAY1163877** exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs. This blockade disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. The primary pathway inhibited is the RAS-MAPK/ERK pathway, a central

signaling cascade in many cancers.[1] Inhibition of this pathway by **BAY1163877** has been demonstrated through the reduced phosphorylation of ERK1/2 in cancer cell lines.[1]



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Caption: FGFR Signaling Pathway Inhibition by **BAY1163877**.

## Efficacy of **BAY1163877** in Lung Cancer PDX Models

The in vivo anti-tumor activity of **BAY1163877** has been evaluated in various PDX models of lung cancer, particularly those with FGFR overexpression. The following tables summarize the quantitative data from these studies.

Table 1: Monotherapy Efficacy of **BAY1163877** in a Lung Cancer PDX Model

PDX Model	Cancer Type	FGFR Status	Treatment	Dosage	Dosing Schedule	T/C Ratio (%)
DMS-114	Lung	FGFR1 Amplification & Overexpression	BAY1163877	50 mg/kg	BID, p.o.	34

T/C Ratio: Treatment/Control tumor volume ratio; a lower value indicates higher efficacy.

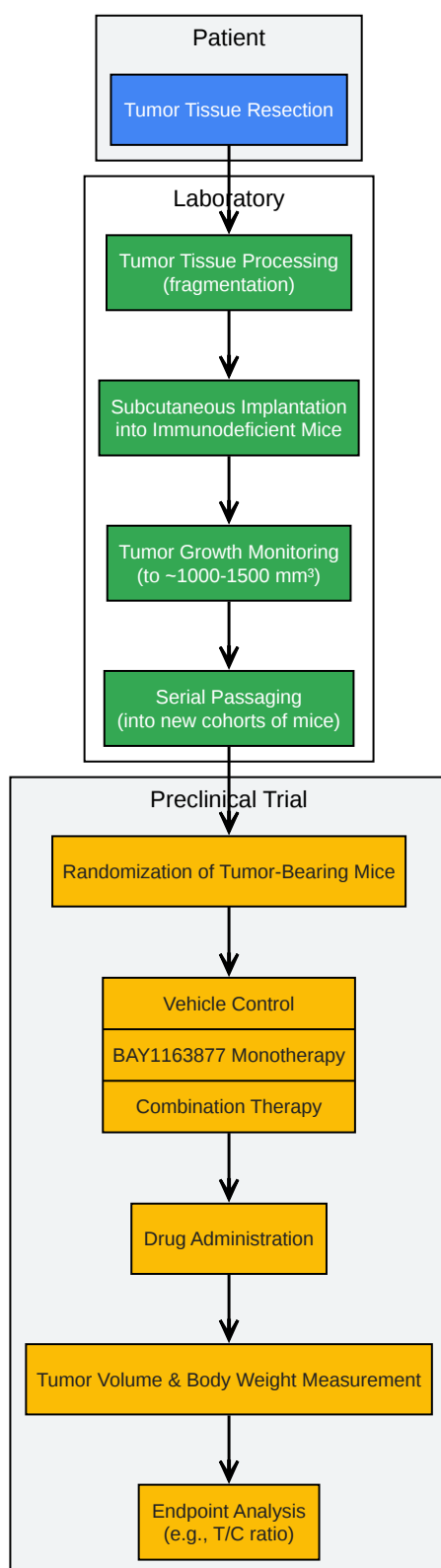
Table 2: Combination Therapy Efficacy of **BAY1163877** in Lung Cancer PDX Models

PDX Model	Cancer Type	FGFR Status	Treatment	Dosage	Dosing Schedule	Outcome
LU299	Lung	High FGFR1 mRNA	BAY11638 77 + Docetaxel	50 mg/kg + 30 mg/kg	BID, p.o. + Q7D, i.v.	Prolonged tumor response post-treatment
LXFL1121	Lung	High FGFR1 mRNA	BAY11638 77 + Docetaxel	50 mg/kg + 30 mg/kg	BID, p.o. + Q7D, i.v.	Prolonged tumor response post-treatment

## Experimental Protocols

### Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

A standardized protocol for the establishment and propagation of PDX models is crucial for reproducible results.



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Caption: Experimental Workflow for PDX Model Studies.

#### Detailed Steps:

- **Tumor Tissue Acquisition:** Fresh tumor tissue is obtained from consenting patients following surgical resection.
- **Implantation:** Tumor fragments are subcutaneously implanted into the flanks of immunodeficient mice (e.g., NMRI nude or NOD/SCID gamma mice).
- **Tumor Growth and Passaging:** Once tumors reach a volume of approximately 1000-1500 mm<sup>3</sup>, they are excised and serially passaged into subsequent cohorts of mice for expansion.
- **Animal Welfare:** All animal experiments are conducted in accordance with institutional guidelines and regulations for animal welfare.

## In Vivo Antitumor Efficacy Studies

- **Animal Models:** Female immunodeficient mice (e.g., BALB/c nude) are used for the studies.
- **Tumor Implantation:** Mice are subcutaneously inoculated with tumor fragments from established PDX lines.
- **Randomization:** When tumors reach a predetermined volume (e.g., 100-200 mm<sup>3</sup>), mice are randomized into treatment and control groups.
- **Drug Formulation and Administration:**
  - **BAY1163877:** Formulated in a vehicle such as 10% ethanol, 40% Solutol® HS 15, and 50% water, and administered orally (p.o.) twice daily (BID).[\[1\]](#)
  - **Docetaxel:** Administered intravenously (i.v.) once every 7 days (Q7D).
  - **Vehicle Control:** The formulation vehicle without the active compound is administered to the control group.
- **Monitoring and Endpoints:**
  - Tumor volume is measured regularly (e.g., twice weekly) using calipers.

- Animal body weight is monitored as an indicator of toxicity.
- The primary endpoint is typically the tumor growth inhibition, calculated as the T/C ratio (%).

## Conclusion

**BAY1163877** (Rogaratinib) has demonstrated significant anti-tumor efficacy in patient-derived xenograft models of various cancers, particularly those with FGFR pathway alterations.<sup>[1]</sup> The data from these preclinical studies, supported by robust experimental methodologies, provide a strong rationale for the continued clinical development of **BAY1163877** as a targeted therapy for FGFR-driven malignancies. The use of PDX models will continue to be instrumental in identifying patient populations most likely to benefit from this and other FGFR inhibitors.

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## References

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